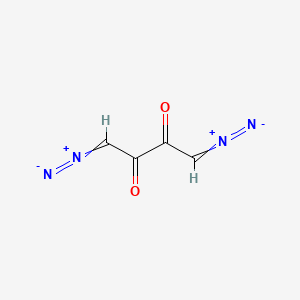
1,4-Bis(diazo)-2,3-butanedione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(diazo)-2,3-butanedione is a diazo compound characterized by the presence of two diazo groups attached to a butanedione backbone. Diazo compounds are known for their vibrant colors and are widely used in various chemical reactions due to their ability to form carbenes, which are highly reactive intermediates.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis(diazo)-2,3-butanedione can be synthesized through the reaction of hydrazones with oxidizing agents. One common method involves the reaction of 1,4-diketones with hydrazine to form the corresponding hydrazone, which is then oxidized to the diazo compound using oxidizing agents such as silver oxide or lead tetraacetate .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, but with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(diazo)-2,3-butanedione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the diazo groups into amines or other functional groups.
Substitution: The diazo groups can be substituted with other nucleophiles to form a variety of derivatives.
Common Reagents and Conditions
Oxidizing Agents: Silver oxide, lead tetraacetate, and other strong oxidizers.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions include substituted butanediones, amines, and various other derivatives depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1,4-Bis(diazo)-2,3-butanedione has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of carbenes, which are important intermediates in organic synthesis.
Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a prodrug for targeted drug delivery.
Industry: Utilized in the production of dyes, pigments, and other colorants due to its vibrant color properties
Mécanisme D'action
The mechanism of action of 1,4-Bis(diazo)-2,3-butanedione involves the formation of carbenes upon thermal or photochemical decomposition. These carbenes can then react with various substrates to form new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(diazo)-2,3-butadiene: Similar structure but with a butadiene backbone.
1,4-Bis(diazo)-2,3-butanone: Similar structure but with a butanone backbone.
1,4-Bis(diazo)-2,3-butanamide: Similar structure but with a butanamide backbone
Uniqueness
1,4-Bis(diazo)-2,3-butanedione is unique due to its specific reactivity and the ability to form stable carbenes under mild conditions. This makes it particularly useful in organic synthesis and various industrial applications.
Propriétés
Numéro CAS |
40301-85-7 |
|---|---|
Formule moléculaire |
C4H2N4O2 |
Poids moléculaire |
138.08 g/mol |
Nom IUPAC |
1,4-didiazobutane-2,3-dione |
InChI |
InChI=1S/C4H2N4O2/c5-7-1-3(9)4(10)2-8-6/h1-2H |
Clé InChI |
ADQBQMGXHRGPJY-UHFFFAOYSA-N |
SMILES canonique |
C(=[N+]=[N-])C(=O)C(=O)C=[N+]=[N-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


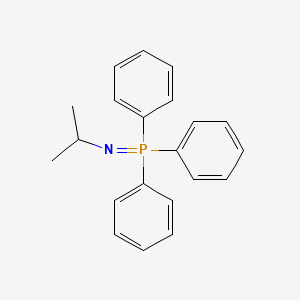
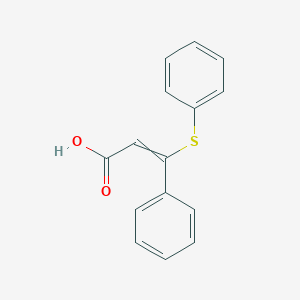
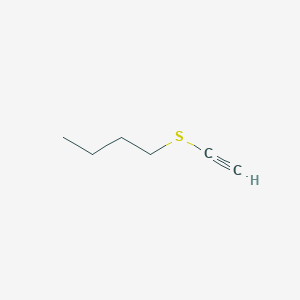
![3-[2-(2-Hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14674475.png)
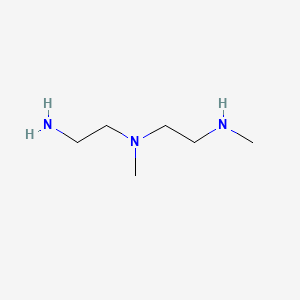

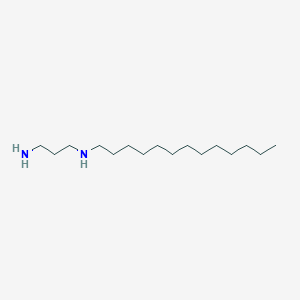

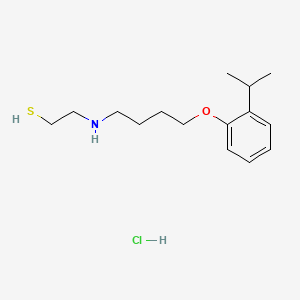
![N-(2,2-dinitroethyl)-N-[2-[2,2-dinitroethyl(nitro)amino]ethyl]nitramide](/img/structure/B14674519.png)
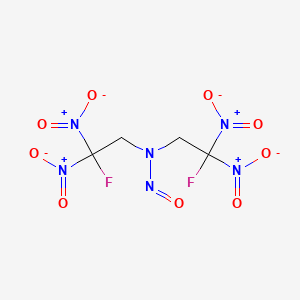
![3-Hydroxy-8-methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B14674524.png)

![4-[(E)-({4-[(E)-Phenyldiazenyl]phenyl}imino)methyl]phenyl nonanoate](/img/structure/B14674533.png)
